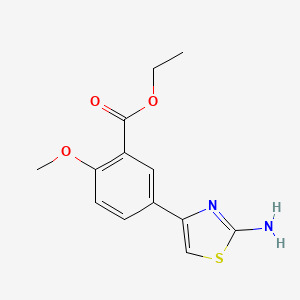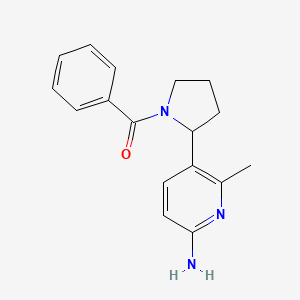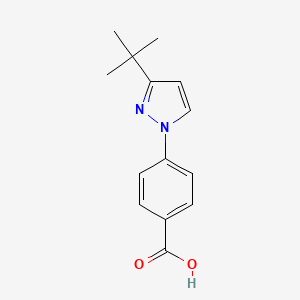![molecular formula C11H15NOS B11797223 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Propil-4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carbaldehído es un compuesto heterocíclico que pertenece a la clase de la tienopiridina. Este compuesto se caracteriza por una estructura de anillo fusionado que consiste en un anillo de tiofeno y un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-Propil-4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carbaldehído típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 2-tiofeno carboxaldehído con propilamina, seguida de ciclización en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol y la aplicación de calor para facilitar el proceso de ciclización .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar métodos más escalables, como la síntesis de flujo continuo. Este enfoque permite un mejor control sobre las condiciones de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala. El uso de sistemas automatizados y catalizadores avanzados puede mejorar aún más la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Propil-4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carbaldehído experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Productos principales formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de tienopiridina sustituidos.
Aplicaciones Científicas De Investigación
El 5-Propil-4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible intermedio en la síntesis de agentes farmacéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 5-Propil-4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carbaldehído implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías metabólicas, lo que lleva a funciones celulares alteradas. Las vías y objetivos exactos pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de 4,5,6,7-tetrahidrotieno[3,2-c]piridina
- 5-[(2-clorofenil)metil]-4,5,6,7-tetrahidrotieno[3,2-c]piridina
- Ticlopidina
- Intermediarios de clopidogrel
Singularidad
El 5-Propil-4,5,6,7-tetrahidrotieno[3,2-c]piridina-2-carbaldehído es único debido a su sustitución específica de propilo, que puede influir en su reactividad química y actividad biológica. Esta variación estructural puede conducir a diferencias en la forma en que el compuesto interactúa con los objetivos moleculares en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C11H15NOS |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
5-propyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-2-4-12-5-3-11-9(7-12)6-10(8-13)14-11/h6,8H,2-5,7H2,1H3 |
Clave InChI |
KVHQGXIOGSOMFS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC2=C(C1)C=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



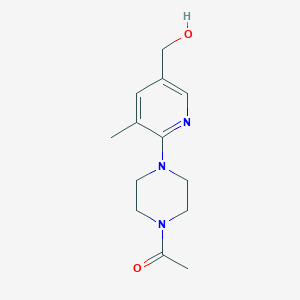
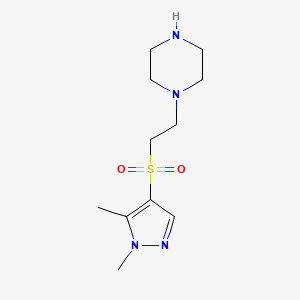

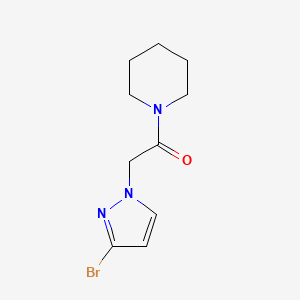
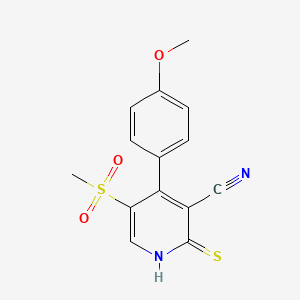

![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)


